Heptabarbital

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

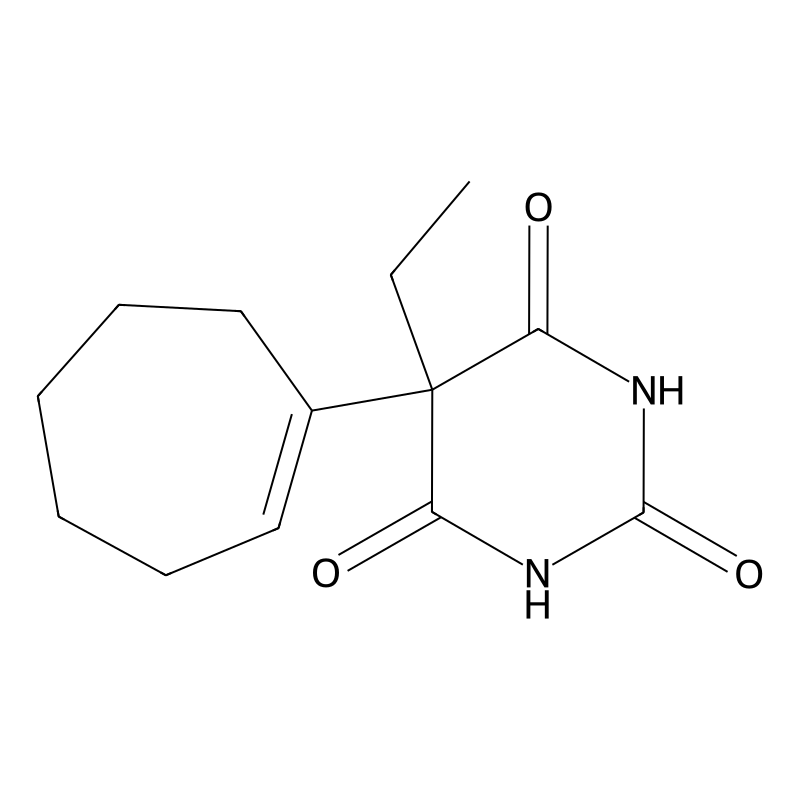

Heptabarbital is a 5,5-disubstituted derivative of barbituric acid, characterized by ethyl and 1-cyclohepten-1-yl groups at the C5 position. This structure classifies it as an intermediate-acting central nervous system depressant, a critical attribute that influences its selection for specific research applications. Its primary utility is as a pharmacological tool and analytical reference standard, where its distinct pharmacokinetic and physicochemical properties differentiate it from other members of the barbiturate class.

References

- [1] Breimer, D. D., & de Boer, A. G. (1975). Pharmacokinetics and relative bioavailability of heptabarbital and heptabarbital sodium after oral administration to man. European journal of clinical pharmacology, 9(2-3), 169–178.

- [2] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10518, Heptabarbital.

- [3] Fawcett, J. P., & Taylor, N. W. (2000). Index nominum 2000: international drug directory. Taylor & Francis US.

- [4] Lide, D. R. (ed.). (2005). CRC Handbook of Chemistry and Physics. 85th ed. CRC Press.

While structurally related to other barbiturates, Heptabarbital is not functionally interchangeable with common substitutes like Phenobarbital or Pentobarbital. The defining cycloheptenyl group at the C5 position dictates a unique metabolic fate, duration of action, and analytical signature. Substituting Heptabarbital with an analog containing a phenyl (Phenobarbital) or 1-methylbutyl (Pentobarbital) group will yield fundamentally different experimental outcomes, particularly in pharmacokinetic studies, metabolite profiling, and any analytical method requiring specific molecular identification.

References

- [1] Gilbert, J. N., Millard, B. J., Powell, J. W., & Whalley, W. B. (1975). Metabolism of heptabarbitone. Journal of pharmacy and pharmacology, 27(12), 923–926.

- [2] Breimer, D. D., & de Boer, A. G. (1975). Pharmacokinetics and relative bioavailability of heptabarbital and heptabarbital sodium after oral administration to man. European journal of clinical pharmacology, 9(2-3), 169–178.

- [3] St-Pierre, M. V., & Pang, K. S. (2005). The physicochemical and pharmacokinetic relationships of barbiturates--from the past to the future. Drug metabolism reviews, 37(1), 125–160.

Defined Intermediate Elimination Half-Life for Controlled Duration Studies

Heptabarbital exhibits an intermediate elimination half-life in humans, averaging 7.6 hours (range of 6.1-11.2 hours). This profile is significantly shorter and more constrained than that of the short-to-intermediate acting Pentobarbital (15-50 hours) and the long-acting Phenobarbital, providing a clear temporal window for experimental design.

| Evidence Dimension | Elimination Half-Life (Human) |

| Target Compound Data | 6.1–11.2 hours |

| Comparator Or Baseline | Pentobarbital: 15–50 hours |

| Quantified Difference | At least 2- to 4-fold shorter mean half-life than Pentobarbital, with a narrower pharmacokinetic range. |

| Conditions | Human oral administration studies. |

For pharmacological studies, this allows for CNS depression that resolves within a single working day, preventing the confounding, prolonged effects of longer-acting barbiturates.

Unique Metabolic Pathway via Cycloheptenyl Ring Oxidation

The metabolism of Heptabarbital in humans is dominated by the oxidation of its unique cycloheptenyl ring, leading to the formation of 5-(3'-oxocycloheptenyl)-5-ethylbarbituric acid and 5-(3'-hydroxycycloheptenyl)-5-ethylbarbituric acid as major metabolites. Critically, studies have shown no evidence of unchanged parent drug being excreted in urine, indicating extensive and specific biotransformation that differs from the metabolic pathways of other barbiturates.

| Evidence Dimension | Urinary Excretion of Parent Compound (Human) |

| Target Compound Data | Not detected |

| Comparator Or Baseline | Other barbiturates which may be excreted partially unchanged or via different metabolic routes (e.g., aromatic hydroxylation for phenobarbital). |

| Quantified Difference | Qualitative difference: complete metabolic clearance to specific metabolites versus alternative pathways or partial excretion of parent drug for analogs. |

| Conditions | Human metabolism following oral administration. |

This makes Heptabarbital a specific substrate for studying the metabolism of cycloalkenyl moieties and ensures that downstream assays are not confounded by the presence of the parent compound in excretion samples.

Distinct Mass Spectral Signature for Unambiguous Analytical Identification

Under electron ionization mass spectrometry (EI-MS), Heptabarbital produces a distinct fragmentation pattern suitable for its unambiguous identification. The structure yields a prominent, characteristic fragment ion at m/z 221, corresponding to the loss of the C5-ethyl radical. This diagnostic ion is not a major fragment for other common barbiturates like Phenobarbital (key ions m/z 204, 146) or Pentobarbital, allowing for clear differentiation in complex mixtures.

| Evidence Dimension | Key Diagnostic Ion (m/z) in EI-MS |

| Target Compound Data | 221 |

| Comparator Or Baseline | Phenobarbital: 204; Other C5-alkyl substituted barbiturates have different fragmentation patterns based on their respective side chains. |

| Quantified Difference | Unique, high-intensity diagnostic ion not shared by common procurement substitutes. |

| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization. |

For use as an analytical standard, this unique fragmentation ensures high-confidence identification and quantification, preventing cross-detection with other barbiturates in forensic, clinical, or toxicological assays.

Certified Reference Material for Forensic and Toxicological Screening

Due to its unique and prominent mass spectral fragment at m/z 221, Heptabarbital is the correct choice for laboratories requiring a certified standard for the unambiguous GC-MS identification of this specific compound in biological matrices.

Pharmacological Tool for Intermediate-Duration Sedative/Hypnotic Studies

When research requires CNS depression that is sustained for several hours but resolves within a single day, Heptabarbital's intermediate half-life of 6-11 hours makes it a more suitable tool than longer-acting compounds like pentobarbital.

Specific Substrate for Investigating Cycloalkenyl Moiety Metabolism

As a compound that undergoes extensive and specific oxidation on its cycloheptenyl ring, Heptabarbital serves as a valuable substrate for studies focused on the enzymes and metabolic pathways responsible for this class of biotransformation.

References

- [1] National Institute of Standards and Technology (n.d.). Heptabarbital. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- [2] Breimer, D. D., & de Boer, A. G. (1975). Pharmacokinetics and relative bioavailability of heptabarbital and heptabarbital sodium after oral administration to man. European journal of clinical pharmacology, 9(2-3), 169–178.

- [3] Gilbert, J. N., Millard, B. J., Powell, J. W., & Whalley, W. B. (1975). Metabolism of heptabarbitone. Journal of pharmacy and pharmacology, 27(12), 923–926.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.03 (LogP)

2.03

Melting Point

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4